molecular formula C9H10N2O3 B2409585 (Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate CAS No. 1227154-43-9

(Z)-Methyl 3-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B2409585
CAS No.: 1227154-43-9
M. Wt: 194.19
InChI Key: BELBATQPRYKIIA-UHFFFAOYSA-N
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Description

(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzoic acid and contains a hydroxycarbamimidoyl group

Scientific Research Applications

(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some benzoate derivatives can be irritants or harmful if ingested .

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. For example, if this compound shows promising activity as a drug, future research could focus on optimizing its structure for better activity or lower side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 3-aminobenzoate with hydroxylamine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of (Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate.

    Reduction: Amino derivatives of the benzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-hydroxycarbamimidoyl)benzoate: A closely related compound with similar chemical properties.

    Methyl 4-(N-hydroxycarbamimidoyl)benzoate: Another isomer with the hydroxycarbamimidoyl group in a different position on the aromatic ring.

Uniqueness

(Z)-Methyl 3-(N’-hydroxycarbamimidoyl)benzoate is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted research and applications where specific molecular interactions are required .

Properties

IUPAC Name

methyl 3-[(Z)-N'-hydroxycarbamimidoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-14-9(12)7-4-2-3-6(5-7)8(10)11-13/h2-5,13H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBATQPRYKIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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